H-GLU-LYS-PRO-LEU-GLN-ASN-PHE-THR-LEU-CYS-PHE-ARG-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peptides are short chains of amino acids linked by peptide bonds. The peptide you mentioned is a 13-amino acid sequence. Each of the abbreviations represents an amino acid: Glutamic Acid (GLU), Lysine (LYS), Proline (PRO), Leucine (LEU), Glutamine (GLN), Asparagine (ASN), Phenylalanine (PHE), Threonine (THR), Leucine (LEU), Cysteine (CYS), Phenylalanine (PHE), and Arginine (ARG). The “H-” at the beginning represents an amine group (NH2), and the “-NH2” at the end represents a carboxyl group (COOH).
Synthesis Analysis
Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). This process involves sequentially adding protected amino acids to a growing chain, anchored to insoluble beads. After the sequence is complete, the peptide is cleaved from the beads and deprotected.Molecular Structure Analysis
The primary structure of a peptide is its amino acid sequence. The secondary structure includes alpha-helices and beta-sheets formed by hydrogen bonding. Tertiary structure involves the three-dimensional folding of the peptide, and quaternary structure (if applicable) involves the assembly of multiple peptide chains. Techniques like X-ray crystallography and NMR spectroscopy are often used to determine peptide structure.Chemical Reactions Analysis
Peptides can undergo various chemical reactions, often involving the functional groups of the amino acids. For example, the side chain of Cysteine (CYS) can form disulfide bonds, contributing to the peptide’s stability.Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide depend on its amino acid sequence. Properties like hydrophobicity, charge, and isoelectric point can be predicted using various bioinformatics tools.Scientific Research Applications
Structural Analysis of Histocompatibility Antigens : Research on the primary structure of murine major histocompatibility complex alloantigens shows extensive amino acid sequencing, which aids in understanding the molecular basis of immune response and antigen presentation (Maloy, Nathenson, & Coligan, 1981).
Hormone and Neurotransmitter Sequencing : The determination of the primary structure of various hormones like corticotropin-releasing factor from ovine hypothalamus provides insights into the molecular makeup of these essential signaling molecules (Spiess, Rivier, Rivier, & Vale, 1981).
Study of Growth Hormone-Releasing Factors : Sequencing growth hormone-releasing factors from human pancreatic tumors that caused acromegaly can be critical for understanding growth disorders and developing treatments (Guillemin et al., 1982).
Calcium-Binding Proteins : The amino acid sequence of bovine intestinal calcium-binding protein, which is dependent on vitamin D, provides a foundation for studying calcium metabolism and related diseases (Fullmer & Wasserman, 1981).
Glutaredoxin Characterization : Analysis of glutaredoxin from rabbit bone marrow, including its amino acid sequence, is essential for understanding redox biology and the cellular mechanisms of oxidative stress (Hopper, Johnson, Vath, & Biemann, 1989).
Study of Tumor Angiogenesis Factors : Sequencing and understanding tumor-derived angiogenin, a factor in tumor angiogenesis, can provide insights into cancer development and potential therapeutic targets (Strydom et al., 1985).
Safety And Hazards
The safety and hazards associated with a peptide depend on its specific properties and uses. Some peptides are toxic or allergenic, while others are safe for use in humans. Always follow appropriate safety protocols when handling peptides.
Future Directions
The field of peptide research is rapidly advancing, with new methods for peptide synthesis, analysis, and design being developed. Peptides are being explored for use in a wide range of applications, from therapeutics to materials science.
properties
IUPAC Name |
(4S)-4-amino-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H107N19O17S/c1-36(2)30-45(83-65(102)51-22-15-29-87(51)67(104)44(20-12-13-27-69)79-57(94)41(70)23-26-54(91)92)59(96)78-43(24-25-52(71)89)58(95)82-49(34-53(72)90)62(99)80-48(33-40-18-10-7-11-19-40)63(100)86-55(38(5)88)66(103)84-46(31-37(3)4)60(97)85-50(35-105)64(101)81-47(32-39-16-8-6-9-17-39)61(98)77-42(56(73)93)21-14-28-76-68(74)75/h6-11,16-19,36-38,41-51,55,88,105H,12-15,20-35,69-70H2,1-5H3,(H2,71,89)(H2,72,90)(H2,73,93)(H,77,98)(H,78,96)(H,79,94)(H,80,99)(H,81,101)(H,82,95)(H,83,102)(H,84,103)(H,85,97)(H,86,100)(H,91,92)(H4,74,75,76)/t38-,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,55+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDMWGGYJMZGMM-CZUSOTPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H107N19O17S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1494.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Glu-lys-pro-leu-gln-asn-phe-thr-leu-cys-phe-arg-NH2 |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.